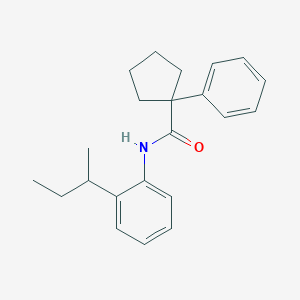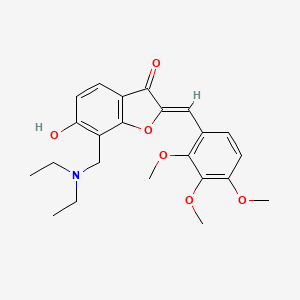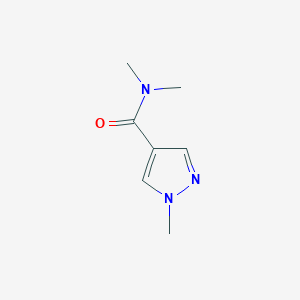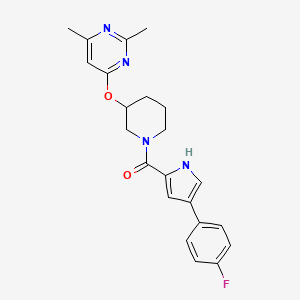
N-(2-(1-Metilpropil)fenil)(fenilciclopentil)formamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 1-methylpropyl group and a phenylcyclopentyl group. The molecular formula of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is C21H27NO.
Aplicaciones Científicas De Investigación
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide has garnered attention in various scientific research fields due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-(1-Methylpropyl)aniline with phenylcyclopentylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-(1-Methylpropyl)aniline+Phenylcyclopentylcarboxylic acid chloride→N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide
Industrial Production Methods
In an industrial setting, the production of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl and cyclopentyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the formamide group.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted phenyl or cyclopentyl derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1-Methylpropyl)phenyl)formamide
- N-(Phenylcyclopentyl)formamide
- N-(2-(1-Methylpropyl)phenyl)(cyclopentyl)formamide
Uniqueness
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(2-butan-2-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-3-17(2)19-13-7-8-14-20(19)23-21(24)22(15-9-10-16-22)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQIZQAENFQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2361772.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)
![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2361780.png)

![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)


![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
